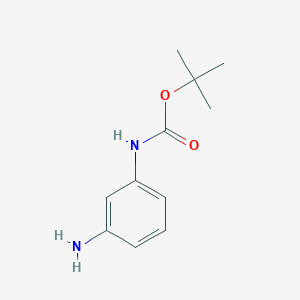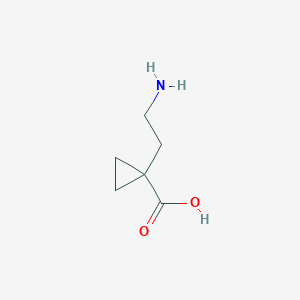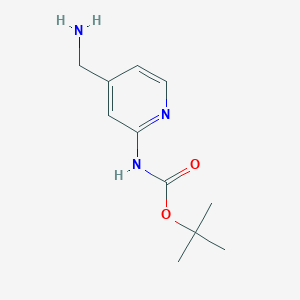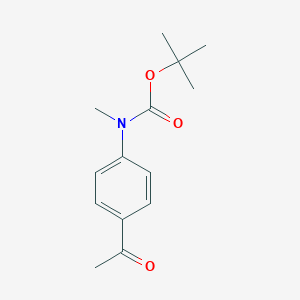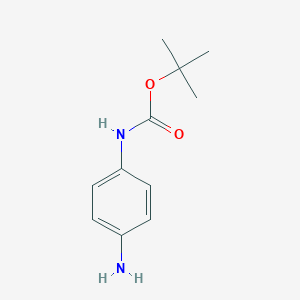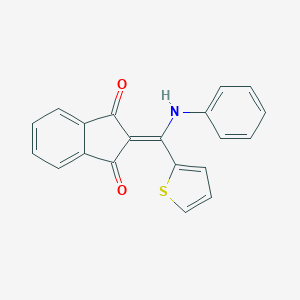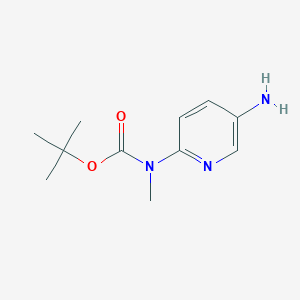
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is a chemical compound that belongs to the class of pyrrolidines. It has been the focus of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is not fully understood. However, it has been suggested that this compound acts by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to interact with ion channels and receptors in the brain, leading to its various pharmacological effects.
Biochemical and Physiological Effects
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and norepinephrine, leading to its antidepressant effects. Additionally, 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is its wide range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which requires careful evaluation in preclinical studies. Additionally, the synthesis of this compound can be challenging, requiring careful control of reaction conditions to achieve the desired stereochemistry.
Zukünftige Richtungen
There are several future directions for the research on 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl-. One direction is the development of new drugs based on the pharmacological effects of this compound. Another direction is the evaluation of the potential toxicity of this compound, which is important for its safe use in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production.
Conclusion
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is a promising compound for the development of new drugs due to its wide range of pharmacological effects. Its synthesis can be challenging, requiring careful control of reaction conditions. The mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Future research should focus on the development of new drugs based on this compound, the evaluation of its potential toxicity, and the development of new synthesis methods.
Synthesemethoden
The synthesis of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- can be achieved through various methods. One of the most common methods involves the reaction of cyclohexanone with phenylhydrazine to form cyclohexylphenylhydrazine, which is then reacted with maleic anhydride to obtain the desired product. Another method involves the reaction of cyclohexylamine with phenylglyoxal to form the corresponding imine, which is then oxidized to the desired product. The synthesis of this compound can be challenging due to the stereochemistry of the pyrrolidine ring, which requires careful control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of activities, including anticonvulsant, antidepressant, and anxiolytic effects. This compound has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
139477-41-1 |
|---|---|
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
1-cyclohexyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19NO2/c18-15-11-14(12-7-3-1-4-8-12)16(19)17(15)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI-Schlüssel |
AAQHKLOKUPVTJI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Synonyme |
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



